Methylhydroxygliclazide

Beschreibung

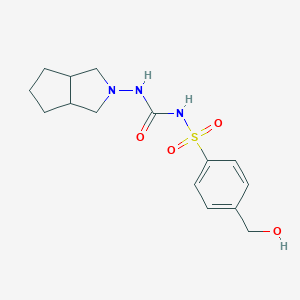

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCHVBQHVIUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007515 | |

| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87368-00-1 | |

| Record name | Hydroxygliclazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymatic Mechanisms of Methylhydroxygliclazide Formation

Metabolic Derivation of Methylhydroxygliclazide from Gliclazide (B1671584)

The biotransformation of Gliclazide into this compound is a critical step in its metabolic journey. This conversion involves specific chemical modifications that alter the structure and activity of the parent compound.

Specific Hydroxylation Event: 7-Hydroxylation

The formation of this compound from Gliclazide is characterized by a specific hydroxylation event. Research has identified that hydroxylation can occur at several positions on the Gliclazide molecule, with tolyl methyl hydroxylation being a major metabolic pathway. nih.gov This process leads to the formation of methyl-hydroxy-gliclazide. nih.gov Furthermore, hydroxylation of the azabicyclo-octyl moiety of Gliclazide can result in various monohydroxylated metabolites. nih.gov One of the identified metabolic routes is 7-hydroxylation, contributing to the array of metabolites derived from the parent drug. japsonline.comdrugbank.com

Cytochrome P450-Mediated Biotransformation

The enzymatic catalysis of Gliclazide's metabolism is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are essential for the oxidative metabolism of a wide variety of xenobiotics, including many pharmaceutical agents. wikipedia.org

Primary Enzymatic Catalysis by Cytochrome P450 2C9 (CYP2C9)

The enzyme Cytochrome P450 2C9 (CYP2C9) has been identified as a key player in the metabolism of Gliclazide. nih.govwikipedia.orgscribd.comsmarthealer.pk It is involved in the formation of hydroxygliclazide in human liver microsomes. wikipedia.orgscribd.comsmarthealer.pk Specifically, CYP2C9 is considered the major contributor to the metabolic clearance of Gliclazide through various hydroxylation pathways. nih.govnih.gov This includes the formation of this compound, which is a rate-limiting step in the drug's elimination. nih.govnih.gov Genetic variations in the CYP2C9 gene can lead to differences in enzyme activity, potentially affecting the metabolism of Gliclazide. nih.gov

Co-factor Requirements for Oxidative Metabolism (e.g., NADPH, O2)

The oxidative reactions catalyzed by Cytochrome P450 enzymes are dependent on the presence of specific co-factors. These reactions are monooxygenase in nature, meaning that one atom of molecular oxygen (O2) is incorporated into the substrate, while the other is reduced to water. uniprot.orgmdpi.com This process requires a source of reducing equivalents, which are provided by NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). uniprot.orgnih.gov An accessory enzyme, NADPH-cytochrome P450 reductase, is essential for transferring electrons from NADPH to the cytochrome P450 enzyme, thereby facilitating the catalytic cycle of substrate oxidation. nih.govwikipedia.org

| Metabolic Process | Key Enzymes and Components | Outcome |

| Metabolic Derivation | Gliclazide | Formation of Metabolites |

| 7-Hydroxylation | Cytochrome P450 enzymes | Addition of a hydroxyl group at the 7-position |

| Enzymatic Catalysis | CYP2C9, CYP2C19 | Biotransformation of Gliclazide |

| Co-factor Involvement | NADPH, O2 | Facilitation of oxidative metabolism |

Reaction Kinetics and Mechanisms

The formation of this compound from its parent compound, Gliclazide, is a primary metabolic pathway governed by Michaelis-Menten kinetics. tandfonline.comnih.gov Studies utilizing human and rat liver microsomes have characterized the kinetic parameters of this biotransformation.

In studies with human liver microsomes, the formation of the hydroxymethyl metabolite of Gliclazide (MeOH-Gz), also known as this compound, was found to be a major metabolic route. nih.gov Research determined the mean Michaelis constant (K_m) and maximum reaction velocity (V_max) for this pathway. The K_m value for the formation of this compound was 334 ± 75 µM, with a corresponding V_max of 268 ± 115 pmol/min/mg. nih.gov

Similarly, investigations in Sprague-Dawley rat liver microsomes also showed that the kinetics of hydroxygliclazide formation are consistent with Michaelis-Menten kinetics. tandfonline.comnih.gov In this model, the apparent K_m was determined to be 256 ± 27 μM, and the V_max was 1.85 ± 0.10 nmol/min/mg. tandfonline.comnih.gov These kinetic studies indicate that the enzyme system has a higher affinity for Gliclazide compared to the related compound Tolbutamide (B1681337), as evidenced by a lower K_m for Gliclazide. tandfonline.com

Table 1: Kinetic Parameters for this compound Formation

| Biological System | Mean K_m (µM) | Mean V_max | Reference |

|---|---|---|---|

| Human Liver Microsomes | 334 ± 75 | 268 ± 115 pmol/min/mg | nih.gov |

Characterization of Aliphatic Hydroxylation of Methyl Carbon Adjacent to Aromatic Ring

The formation of this compound is the result of an aliphatic hydroxylation reaction targeting the methyl group of Gliclazide's tolyl moiety. ubbcluj.roresearchgate.netijirt.org This oxidative reaction is a critical step in the metabolic clearance of Gliclazide and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. ontosight.aisilae.it

Extensive research has identified CYP2C9 as the principal enzyme responsible for the various hydroxylation pathways of Gliclazide, including the tolylmethyl hydroxylation that produces this compound. nih.govsmarthealer.pkwikipedia.orgscribd.comijrpb.com The significant role of CYP2C9 is substantiated by inhibition studies where sulfaphenazole (B1682705), a selective CYP2C9 inhibitor, was shown to inhibit the formation of this compound in human liver microsomes by 64%. nih.gov

While CYP2C9 is the major contributor, a role for CYP2C19 in this specific metabolic route has also been established. nih.govsmarthealer.pkwikipedia.orgscribd.com Experiments with recombinant P450s demonstrated that both CYP2C9 and CYP2C19 exhibit high V_max/K_m values for tolylmethyl hydroxylation. nih.gov Furthermore, S-mephenytoin, an inhibitor of CYP2C19, caused a significant inhibition (48%) of this compound formation, confirming the involvement of this isoenzyme. nih.gov Recombinant CYP2C18 has also been shown to catalyze this hydroxylation pathway. nih.govubbcluj.ro In contrast, studies in rat models have implicated at least two cytochrome P450 isoforms in the metabolism of Gliclazide to hydroxygliclazide: tolbutamide hydroxylase (the rat analogue of human CYP2C9) and CYP2D1. tandfonline.comnih.govtandfonline.com

The reaction mechanism involves the CYP enzyme activating molecular oxygen to hydroxylate the electron-rich methyl carbon attached to the aromatic benzene (B151609) ring of the Gliclazide molecule. This biotransformation yields the primary, inactive metabolite, this compound, which is then further metabolized or excreted. ijirt.orgsmarthealer.pkwikipedia.org

Molecular Interactions and Computational Modeling in Methylhydroxygliclazide Biogenesis

Substrate-Enzyme Interaction Dynamics

The interaction between Gliclazide (B1671584) and the active sites of cytochrome P450 enzymes is the foundational step in its metabolism. The nature of this binding, including the orientation of the substrate and the specific amino acid residues involved, determines the metabolic outcome.

Gliclazide binds deep within the active site pocket of CYP2C9 and CYP2C19, placing it in close proximity to the catalytic heme group. nih.govexplorationpub.com The stability of this Gliclazide-enzyme complex is maintained by a combination of electrostatic and hydrophobic interactions. scilit.com In the case of CYP2C9, several amino acid residues located in critical structural regions, such as the B-C loop, F helix, F-G loop, and I helix, form the boundary of the active site cavity and interact with the substrate. explorationpub.com Site-directed mutagenesis studies have highlighted the pivotal role of certain residues; for instance, Arginine-108 (Arg108) in CYP2C9 is crucial for the binding of acidic substrates. mdpi.com

Genetic variations (polymorphisms) in these enzymes can significantly alter binding characteristics. For example, the CYP2C9*2 and *3 variant alleles, which are associated with reduced enzyme activity, cause changes in the active site that can reduce the size of the substrate-access channel. researchgate.net This altered environment affects how Gliclazide fits and orients itself, thereby impacting the efficiency of the metabolic process. researchgate.net

Table 1: Key Amino Acid Residues in CYP2C9 Active Site Involved in Ligand Binding This table summarizes amino acid residues within the Cytochrome P450 2C9 active site identified as important for substrate binding through computational and mutagenesis studies.

| Residue | Location/Structural Motif | Putative Role in Interaction | Citation |

| Arg108 | Substrate Recognition Site (SRS) | Pivotal for binding acidic substrates. | mdpi.com |

| Val113 | SRS 1 | Stabilizing substrate binding via π–π interactions. | mdpi.com |

| Phe114 | SRS 1 | Stabilizing substrate binding via π–π interactions. | mdpi.com |

| Asp293 | - | Affects protein stability, indirectly impacting substrate binding. | mdpi.com |

| Various | B-C loop, F helix, F-G loop, I helix | Form the boundary of the active site and interact with substrates. | explorationpub.com |

Regioselectivity in chemistry refers to the preference for bond making or breaking in one direction over all other possible directions. numberanalytics.com In the context of Gliclazide metabolism, regioselectivity determines which part of the molecule is hydroxylated. The formation of Methylhydroxygliclazide is the result of a highly specific oxidation reaction at the methyl group of Gliclazide's azabicyclo-octyl ring.

The molecular basis for this selectivity lies in the precise orientation of the Gliclazide molecule within the enzyme's active site. researchgate.net Computational studies have revealed that Gliclazide can adopt multiple binding orientations, but only a specific conformation facilitates the hydroxylation of the tolyl-methyl group. Docking studies have shown that for the methylhydroxylation pathway to be favored, the methyl-carbon of Gliclazide must be positioned at an optimal distance and angle relative to the reactive heme iron-oxo species of the cytochrome P450 enzyme. Both CYP2C9 and CYP2C19 demonstrate more favorable interaction energies and a stronger affinity for Gliclazide in an orientation that leads to methylhydroxylation over other potential metabolic pathways, such as 6β-hydroxylation. nih.govsemanticscholar.org This energetic preference is the key determinant of the regioselective formation of this compound. nih.gov

Binding Characteristics of Gliclazide within Cytochrome P450 Active Sites

Computational Approaches for Enzyme-Metabolite Studies

In silico methods are powerful tools for investigating enzyme-catalyzed reactions that are otherwise difficult to study experimentally. nih.gov These computational techniques provide invaluable insights into the structural and dynamic aspects of Gliclazide's interaction with CYP enzymes.

Homology modeling is a computational technique used to generate a three-dimensional (3D) model of a protein when its structure has not been determined experimentally. semanticscholar.org This method relies on the known 3D structure of a homologous protein (a "template"). semanticscholar.org Before the crystal structures of human CYP2C9 and CYP2C19 were available, researchers constructed homology models based on templates like the rabbit CYP2C5, which shares a high degree of sequence identity. These models were crucial for early docking and simulation studies. More recently, homology modeling has been employed to build 3D structures of polymorphic variants of these enzymes, allowing for the investigation of how single amino acid changes can affect the enzyme's structure and function. nih.gov The generated models are typically refined using molecular mechanics and dynamics simulations to ensure their structural viability. nih.govsemanticscholar.org

Molecular dynamics (MD) simulations provide a way to observe the motion and conformational changes of proteins and enzyme-substrate complexes over time. mdpi.com By simulating the physical movements of atoms and molecules, MD studies have been used to analyze the stability of the Gliclazide-CYP2C9 complex. researchgate.netgavinpublishers.com These simulations have demonstrated that genetic variants of CYP2C9 can lead to instability in the active site, affecting both the heme group and the bound Gliclazide molecule. researchgate.net This instability can alter the substrate's orientation and hinder its access to the catalytic heme, thus explaining the reduced metabolic activity observed in individuals with these genetic variants. researchgate.net MD simulations also help to refine homology models and assess the flexibility of the active site, revealing how the enzyme can adapt its shape to accommodate the binding of a substrate (a phenomenon known as induced fit). mdpi.comscilit.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., Gliclazide) when bound to a second (the receptor, e.g., a CYP enzyme) to form a stable complex. nih.gov These studies are critical for understanding the specific interactions at the catalytic site that lead to the formation of this compound.

Docking simulations have successfully identified the binding mode of Gliclazide that results in methylhydroxylation. A key finding from these studies is the precise distance between the target carbon on Gliclazide and the heme iron. One study reported that in the catalytically competent complex for this compound formation, the distance from the methyl-carbon to the heme iron is approximately 3.89 Å. This proximity is essential for the transfer of an oxygen atom from the heme to the substrate, which is the defining step of the hydroxylation reaction. In contrast, an orientation leading to a different metabolite, 6ß-hydroxygliclazide, places the 6ß-carbon atom at a distance of 4.33 Å from the heme.

Table 2: Summary of Computational Docking Results for Gliclazide Metabolism This table presents key findings from molecular docking studies on the interaction between Gliclazide and Cytochrome P450 enzymes, highlighting the structural basis for metabolite formation.

| Enzyme Complex | Target Site on Gliclazide | Distance from Target Carbon to Heme Iron (Å) | Predicted Metabolite | Citation |

| CYP2C9-Gliclazide | Methyl-carbon | 3.89 | This compound | |

| CYP2C9-Gliclazide | 6β-carbon | 4.33 | 6β-hydroxygliclazide |

Genetic Polymorphism and Variability in Methylhydroxygliclazide Formation

Impact of Cytochrome P450 Genetic Polymorphisms

Genetic variations in CYP enzymes are a primary source of variability in drug metabolism. For gliclazide (B1671584), polymorphisms in both CYP2C9 and CYP2C19 have been identified as key determinants of its pharmacokinetic profile, which in turn dictates the rate of methylhydroxygliclazide production.

CYP2C9 is a major enzyme involved in the metabolism of many sulfonylurea drugs. nih.gov While it contributes to the metabolic clearance of gliclazide, its influence relative to CYP2C19 is a subject of ongoing research, with some studies suggesting its role is significant and others indicating it is secondary. nih.govresearchgate.net The most common and clinically relevant variant alleles of the CYP2C9 gene are CYP2C92 and CYP2C93, both of which result in decreased enzymatic activity compared to the wild-type allele, CYP2C9*1. nih.govnih.govnih.gov

Individuals carrying these variant alleles, particularly CYP2C93, are often categorized as "poor metabolizers" and may exhibit slower clearance of CYP2C9 substrates. nih.gov One prospective study in Chinese patients with type 2 diabetes found that the CYP2C93 polymorphism significantly affected the therapeutic response to gliclazide, suggesting an alteration in its metabolism. nih.gov

However, other research, particularly in healthy Chinese subjects, found no significant differences in the primary pharmacokinetic parameters of gliclazide among individuals with CYP2C91/1, CYP2C91/3, and CYP2C91/13 genotypes. nih.gov This suggests that in certain populations, the impact of CYP2C9 variants on gliclazide metabolism might be less pronounced than that of CYP2C19 variants.

A study involving healthy Korean volunteers demonstrated that both CYP2C9 and CYP2C19 genetic polymorphisms significantly affect gliclazide pharmacokinetics. The study grouped participants based on the number of defective alleles in both genes, showing a clear gene-dose effect on drug clearance. nih.gov This indicates that while CYP2C19 may have a greater effect, the genetic makeup of CYP2C9 is also a crucial factor in the biotransformation of gliclazide to this compound. nih.gov

Table 1: Impact of Combined CYP2C9 and CYP2C19 Genotypes on Gliclazide Pharmacokinetics in Korean Subjects

| Genotype Group | Description | Relative Area Under the Curve (AUC) Increase (vs. Group 1) | Relative Clearance (CL/F) Decrease (vs. Group 1) |

|---|---|---|---|

| Group 1 (No Defective Alleles) | CYP2C9 NM + CYP2C19 NM | Baseline | Baseline |

| Group 2 (One Defective Allele) | e.g., CYP2C9 NM + CYP2C19 IM | 1.46-fold | 32.3% |

| Group 3 (Two Defective Alleles) | e.g., CYP2C9 NM + CYP2C19 PM | 2.34-fold | 57.1% |

Data derived from a study on healthy Korean volunteers, illustrating the cumulative effect of defective alleles in both CYP2C9 and CYP2C19 on gliclazide metabolism. nih.gov NM = Normal Metabolizer, IM = Intermediate Metabolizer, PM = Poor Metabolizer.

A growing body of evidence indicates that CYP2C19 is a principal enzyme governing the metabolic fate of gliclazide, with its genetic polymorphisms being a major source of pharmacokinetic variability. nih.govnih.govwikipedia.org This is a notable distinction from other sulfonylureas, which are metabolized predominantly by CYP2C9. nih.govtandfonline.com The effect of CYP2C19 polymorphisms is particularly pronounced in Asian populations, where there is a higher frequency of loss-of-function alleles. nih.govtandfonline.com

The most studied non-functional alleles are CYP2C192 and CYP2C193. nih.govtandfonline.com Individuals who are homozygous for these alleles (e.g.,2/2) are classified as poor metabolizers (PMs) and exhibit significantly impaired metabolism of CYP2C19 substrates. Studies in healthy Chinese subjects have shown that CYP2C19 PMs have a dramatically higher systemic exposure to gliclazide. One study reported a 3.4-fold increase in the area under the curve (AUC) for gliclazide in PMs compared to extensive (normal) metabolizers (EMs). nih.gov Another study found a nearly two-fold higher plasma AUC in PMs (2/2) compared to EMs (1/1). nih.govtandfonline.com This reduced metabolism directly translates to a slower formation of this compound.

Table 2: Influence of CYP2C19 Genotype on Gliclazide Pharmacokinetics in Healthy Chinese Subjects

| Metabolizer Group | Genotype | Apparent Oral Clearance (CL/F) (mL/min/kg) | Plasma Area-Under-the-Curve (AUC) |

|---|---|---|---|

| Extensive Metabolizers (EM) | 1/1 | 1.52 (± 0.47) | Baseline |

| Intermediate Metabolizers (IM) | 1/2 or 1/3 | 1.22 (± 0.22) | Moderately Increased |

| Poor Metabolizers (PM) | 2/2 | 0.70 (± 0.12) | ~2-fold higher than EM |

Data showing reduced oral clearance and increased systemic exposure to gliclazide in individuals with loss-of-function CYP2C19 alleles. nih.govtandfonline.com

Influence of CYP2C9 Genetic Variants on this compound Biotransformation

Population-Specific Genetic Variability and Metabolic Phenotypes

The frequencies of polymorphic CYP2C9 and CYP2C19 alleles vary significantly among different ethnic groups, leading to population-specific patterns in metabolic phenotypes and, consequently, in the production of this compound.

The genetic polymorphisms in CYP2C9 and CYP2C19 result in distinct metabolic phenotypes, generally classified as extensive (or normal) metabolizers (EM/NM), intermediate metabolizers (IM), and poor metabolizers (PM). These phenotypes correspond directly to the rate at which gliclazide is converted to its metabolites.

A lower clearance rate (CL/F) of the parent drug, gliclazide, is a direct indicator of a slower metabolic process and thus a reduced formation rate of this compound. As demonstrated in studies on both Korean and Chinese populations, individuals with genotypes corresponding to PM or IM phenotypes exhibit significantly lower gliclazide clearance. nih.govnih.gov For instance, CYP2C19 poor metabolizers show a more than 50% reduction in oral clearance compared to extensive metabolizers, signifying a substantially slower rate of this compound formation in this group. nih.govtandfonline.com The cumulative effect of defective alleles in both CYP2C9 and CYP2C19 further decreases the metabolic rate, as seen in Korean subjects where individuals with two defective alleles had a 57.1% lower clearance than those with none. nih.gov

The global distribution of CYP2C9 and CYP2C19 variant alleles is not uniform, which has significant implications for population-wide differences in this compound production.

The CYP2C92 and CYP2C93 alleles are relatively common in European populations, with frequencies ranging from 8% to 16%. nih.govnih.gov In contrast, CYP2C92 is virtually absent in Asian populations, and CYP2C93 is found at a lower frequency, typically between 4% and 8%. nih.govmdpi.com

Conversely, the prevalence of CYP2C19 loss-of-function alleles is much higher in Asian populations. The CYP2C192 allele frequency is approximately 40% in Asians compared to 18% in Caucasians. tandfonline.comsemanticscholar.org The CYP2C193 allele is found almost exclusively in East Asian populations, with a frequency of around 7%. tandfonline.comsemanticscholar.org

Table 3: Comparative Allele Frequencies of Key CYP2C9 and CYP2C19 Variants

| Allele | Population | Approximate Allele Frequency |

|---|---|---|

| CYP2C92 | European | 8% - 14% nih.govnih.gov |

| Asian | Rare / 0% nih.govnih.govmdpi.com | |

| CYP2C93 | European | 4% - 16% nih.govnih.gov |

| Asian | ~4% - 8% nih.gov | |

| CYP2C192 | European | ~18% tandfonline.comsemanticscholar.org |

| Asian | ~40% tandfonline.comsemanticscholar.org | |

| CYP2C193 | European | Rare tandfonline.comsemanticscholar.org |

| East Asian | ~7% tandfonline.comsemanticscholar.org |

Frequencies highlight the significant ethnic differences in the prevalence of alleles that affect gliclazide metabolism.

Advanced Analytical Methodologies for Methylhydroxygliclazide Characterization

Chromatographic Separation Techniques for Metabolite Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating metabolites like Methylhydroxygliclazide from the parent drug and other related metabolic products. wjpmr.compharmasalmanac.com The ability to achieve effective separation is paramount for accurate subsequent analysis. chromatographyonline.com

The development of a robust HPLC method is the cornerstone for the analysis of Gliclazide (B1671584) and its metabolites, including this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode due to its suitability for separating compounds of moderate polarity, such as Gliclazide and its hydroxylated derivatives. researchgate.net

The selection of the stationary phase is a critical first step. C18 (octadecylsilane) columns are frequently chosen for their hydrophobic nature, which provides effective retention and separation of sulfonylurea drugs and their metabolites. ijpsm.combepls.comresearchgate.net For instance, studies have successfully utilized columns like the Thermo Octadecylsilane (C-18) (250 mm × 4.6 mm, 5 μm) and the Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5µm) for the analysis of Gliclazide. ijpsm.comijprajournal.com The development of Ultra-Performance Liquid Chromatography (UPLC) methods, which use columns with smaller particle sizes (e.g., 1.7 μm), offers faster and more efficient separations for Gliclazide and its impurities. scilit.com

The mobile phase composition is tailored to achieve the desired separation. Typically, it consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic component, as it can provide better chromatographic outcomes. mdpi.com The aqueous phase is usually a buffer, such as a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, used to control the pH and improve peak shape. scilit.com For example, a mobile phase of acetonitrile and 10 mmol L−1 phosphate buffer (pH 2.6) has been used effectively.

Table 1: Examples of HPLC Columns and Mobile Phases for Gliclazide and Metabolite Separation

| Stationary Phase (Column) | Mobile Phase Composition | Detection Wavelength | Reference |

|---|---|---|---|

| Thermo Octadecylsilane (C-18) (250 mm × 4.6 mm, 5 μm) | Methanol:Water (40:60, v/v) | 230 nm | ijpsm.com |

| Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5µ) | Phosphate Buffer:Acetonitrile (40:60, % v/v) | 230 nm | ijprajournal.com |

| Acquity CSH 18 (50 mm × 2.1 mm, 1.7 μ) (UPLC) | 5 mM ammonium acetate buffer (pH 4) and Acetonitrile (65:35, v/v) | 227 nm | scilit.com |

| Hypersil BDS C-18 (250mm x 4.6mm, 5μm) | Acetonitrile:Water:Phosphoric Acid (80:15:5, v/v/v) | 235 nm | bepls.com |

Optimization of the HPLC method is crucial to ensure adequate resolution between this compound, the parent drug Gliclazide, and other potential metabolites, as well as to achieve the necessary sensitivity for detection in biological samples. indexcopernicus.com Key parameters that are systematically adjusted include the mobile phase composition, flow rate, column temperature, and pH of the aqueous phase.

The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is a primary factor influencing retention time and selectivity. chromatographyonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate compounds with a wider range of polarities. For instance, a gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute more hydrophobic compounds.

The flow rate of the mobile phase also impacts the separation efficiency and analysis time. A typical flow rate is around 1.0 mL/min, but this can be adjusted to optimize the balance between resolution and run time. bepls.comijprajournal.com Column temperature is another parameter that can be controlled to improve peak shape and reproducibility. The pH of the mobile phase is particularly important for ionizable compounds like sulfonylureas, as it affects their charge state and, consequently, their retention on a reversed-phase column. chromatographyonline.com

Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the optimized method is specific, accurate, precise, and robust for its intended purpose. ijprajournal.commdpi.com

High-Performance Liquid Chromatography (HPLC) Development for this compound Separation

Mass Spectrometric Identification and Structural Elucidation

While HPLC provides separation, mass spectrometry (MS) is the definitive tool for the identification and structural elucidation of metabolites like this compound. nih.gov The coupling of LC with MS combines the separation power of the former with the high sensitivity and specificity of the latter. measurlabs.comcreative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both the unambiguous confirmation and precise quantification of drug metabolites. measurlabs.comnih.gov In this setup, the eluent from the HPLC column is introduced into the mass spectrometer. eag.com The instrument first separates ions based on their mass-to-charge ratio (m/z), then fragments a selected ion and analyzes the resulting fragment ions. wikipedia.org

This technique offers very high selectivity and sensitivity, allowing for the detection of trace levels of metabolites in complex matrices like plasma or urine. bioxpedia.com For quantification, a stable isotope-labeled internal standard is often used to ensure high accuracy and reproducibility. eag.com Methods using LC-MS have been developed for Gliclazide with a lower limit of quantification (LLOQ) as low as 0.025 µg/mL in human plasma. nih.govthieme-connect.com The specificity of monitoring a specific precursor-to-product ion transition minimizes interference from endogenous components, making it superior to conventional HPLC-UV methods for bioanalysis. creative-proteomics.com

Electrospray Ionization (ESI) is the most common ionization technique used for LC-MS analysis of polar and semi-polar compounds like Gliclazide and its metabolites. nih.gov ESI is a soft ionization method that typically generates intact protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal in-source fragmentation. researchgate.net This is advantageous as it preserves the molecular weight information of the analyte.

In positive ESI mode (+ESI), which is commonly used for sulfonylureas, the HPLC effluent is sprayed through a capillary held at a high positive potential. nih.govthieme-connect.com This process creates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase and enter the mass analyzer. researchgate.net The generation of the protonated molecule [M+H]+ for this compound at m/z 340.131 is a direct result of this process, confirming its molecular weight as 339.123 Da, which corresponds to the hydroxylation of Gliclazide (323.4 Da + ~16 Da for oxygen).

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites. wikipedia.org In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]+ at m/z 340.131) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. eag.com This process breaks the molecule apart into characteristic fragment ions, known as daughter or product ions. core.ac.uk

The fragmentation pattern provides a structural fingerprint of the molecule. For Gliclazide and its metabolites, fragmentation often occurs at the labile S-N bond of the sulfonylurea moiety. researchgate.net The analysis of the fragmentation of Gliclazide ([M+H]+ at m/z 324) provides a template for understanding the fragmentation of this compound. Common fragment ions for Gliclazide include those corresponding to the p-toluenesulfonylurea portion and the azabicyclo-octyl ring. researchgate.net

For the [M+H]+ ion of this compound (m/z 340.131), the resulting daughter ion profile would be analyzed to confirm the structure. The presence of specific fragment ions would confirm the core Gliclazide structure, while shifts in the mass of certain fragments would pinpoint the location of the hydroxyl group on the tolyl methyl group. This detailed structural information is critical for definitively identifying the metabolite. nih.gov

Table 2: Predicted MS/MS Fragmentation Data for Key Compounds

| Compound | Precursor Ion (m/z) [M+H]+ | Predicted Key Fragment Ions (m/z) | Structural Information |

|---|---|---|---|

| Gliclazide | 324.1 | 171.1, 155.1, 91.1 | Fragments correspond to p-tolylsulfonamide, p-toluenesulfonyl group, and the tropylium (B1234903) ion from the tolyl group. researchgate.net |

| This compound | 340.1 | 187.1, 171.1, 155.1, 107.1 | Predicted fragments corresponding to the hydroxylated p-tolylsulfonamide, p-tolylsulfonamide, p-toluenesulfonyl group, and the hydroxylated tropylium ion. |

Electrospray Ionization (ESI) Mass Spectrometry for Metabolite Detection

Quantitative Analytical Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research applications involving the quantification of this compound in biological matrices like plasma or urine, validation would be performed in accordance with guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). tpcj.orgmdpi.com This process establishes the performance characteristics of the method, ensuring that the data generated is accurate and reliable. The validation would typically involve assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection and quantification. indexcopernicus.com

The Limit of Detection (LOD) represents the lowest concentration of an analyte—in this case, this compound—that can be reliably distinguished from background noise by a particular analytical method, though not necessarily quantified with acceptable accuracy. The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy.

For a metabolite like this compound, these limits are crucial for accurately profiling its concentration over time, especially at later time points when concentrations may be very low. These values are typically established by analyzing a series of diluted solutions of the metabolite and are often calculated based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

While specific LOD and LOQ values for this compound are not detailed in the reviewed literature, studies on the parent compound, Gliclazide, provide clear examples of these parameters. For instance, a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Gliclazide and Metformin reported an LOD and LOQ for Gliclazide of 0.97 µg/ml and 2.95 µg/ml, respectively. nih.gov Another method for a ternary mixture including Gliclazide reported an LOD of 151.29 ng/mL. mdpi.com A highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for Gliclazide in human plasma established a lower limit of quantification at 1.0 ng/ml. nih.gov A similar rigorous determination would be required for this compound to ensure trace levels are accurately reported in pharmacokinetic studies.

Table 1: Examples of LOD & LOQ for the Parent Compound, Gliclazide This table presents data for Gliclazide to illustrate the parameters that would be determined for this compound.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| HPLC | 0.97 µg/ml | 2.95 µg/ml | nih.gov |

| Ion-Pairing RP-HPLC | 151.29 ng/mL | Not Specified | mdpi.com |

| LC-MS/MS | Not Specified | 1.0 ng/ml | nih.gov |

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, the method must be able to distinguish it from the parent drug Gliclazide, other metabolites like Carboxygliclazide, and any endogenous substances in the biological sample. tpcj.orgnih.gov Chromatographic methods like HPLC and LC-MS are generally highly specific due to their ability to separate compounds based on their physicochemical properties before detection. researchgate.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by analyzing samples with known concentrations of this compound (spiked samples) and comparing the measured concentration to the true concentration. The accuracy is often expressed as the percentage of recovery or the percent error from the nominal value.

For bioanalytical methods, precision (as %RSD) should generally not exceed 15%, except at the LOQ where 20% may be acceptable. Accuracy (as % error) should also typically be within ±15% (or ±20% at the LOQ). For Gliclazide, a validated LC-MS/MS method demonstrated intra- and inter-run precision values of less than 3.8%, with accuracy ranging from 99.4% to 101% of the nominal value. nih.gov Another study reported Gliclazide recovery between 97.62% and 98.52%. mdpi.com A validated method for this compound would be expected to meet similar stringent criteria to be considered reliable for research applications.

Table 2: Example of Precision and Accuracy Data for the Parent Compound, Gliclazide This table presents data for Gliclazide to illustrate the parameters that would be determined for this compound.

| Parameter | Acceptance Criteria | Reported Value for Gliclazide | Source |

|---|---|---|---|

| Precision (%RSD) | <15% | <3.8% (Intra- and Inter-run) | nih.gov |

| Accuracy (% of Nominal) | 85-115% | 99.4% to 101% | nih.gov |

| Accuracy (% Recovery) | Typically >90% | 97.62% - 98.52% | mdpi.com |

In Vitro Research Models for Investigating Methylhydroxygliclazide Metabolism

Human Liver Microsomal Assay Systems

Human liver microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, serve as a primary tool for investigating the metabolism of drugs like gliclazide (B1671584). evotec.com These microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an ideal system for studying the formation of methylhydroxygliclazide. evotec.com

Experimental Protocols for Gliclazide Metabolism in Microsomes

A typical experimental protocol for studying gliclazide metabolism in human liver microsomes involves several key steps. pharmaron.com Initially, pooled human liver microsomes from multiple donors are used to minimize inter-individual variability. evotec.com The test compound, gliclazide, is incubated with the microsomes at a physiologically relevant temperature of 37°C. pharmaron.com

The reaction is initiated by the addition of a cofactor, most commonly an NADPH-regenerating system, which is essential for the function of CYP enzymes. pharmaron.com To monitor the progress of the reaction, samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes). evotec.com The metabolic reaction in each sample is then stopped, often by adding a solvent like acetonitrile (B52724). evotec.com

Following the termination of the reaction, the samples are analyzed to measure the depletion of the parent drug (gliclazide) and the formation of its metabolites, including this compound. evotec.comnih.gov High-performance liquid chromatography (HPLC) is a commonly used analytical technique for this purpose. nih.gov

To identify the specific CYP enzymes responsible for the metabolism, selective chemical inhibitors are often included in the incubation mixture. nih.gov For instance, sulfaphenazole (B1682705) is a known inhibitor of CYP2C9, and its effect on the formation of this compound can help elucidate the role of this specific enzyme. nih.gov

Enzyme Kinetic Studies for this compound Formation

Enzyme kinetic studies are crucial for characterizing the rate at which this compound is formed from gliclazide. These studies typically follow Michaelis-Menten kinetics, which describes the relationship between the substrate concentration and the reaction rate. washington.edu

By incubating microsomes with varying concentrations of gliclazide, researchers can determine key kinetic parameters: washington.edu

Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of its maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Vmax (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

CLint (intrinsic clearance): Calculated as Vmax/Km, this parameter reflects the efficiency of the enzyme in metabolizing the substrate. washington.edu

Studies have shown that the formation of this compound (referred to as MeOH-Gz in some literature) in human liver microsomes has a mean Km value of approximately 334 µM and a mean Vmax of 268 pmol/min/mg of microsomal protein. nih.gov These kinetic parameters provide valuable data for predicting the in vivo clearance of gliclazide. nih.gov

Recombinant Cytochrome P450 Enzyme Systems

While human liver microsomes provide a comprehensive view of metabolism, recombinant cytochrome P450 enzyme systems offer a more targeted approach. mdpi.com These systems allow researchers to study the activity of a single, specific CYP isoform in isolation, providing definitive evidence of its role in a particular metabolic pathway. mdpi.com

Expression and Purification of Specific CYP Isoforms (e.g., CYP2C9, CYP2C19)

The production of recombinant CYP enzymes involves expressing the gene for a specific human CYP isoform, such as CYP2C9 or CYP2C19, in a host system. nih.gov Common expression systems include bacteria (e.g., Escherichia coli), yeast (Saccharomyces cerevisiae), or insect cells. nih.govbioivt.com

These host cells are genetically engineered to produce the desired human CYP enzyme, often along with its necessary redox partner, NADPH-cytochrome P450 reductase. nih.gov In some cases, cytochrome b5 is also co-expressed to enhance enzymatic activity. The expressed enzymes are then purified to yield a highly concentrated and specific preparation for use in in vitro assays. nih.gov

Reconstitution of In Vitro Metabolic Reactions for Detailed Enzymatic Analysis

Once purified, the recombinant CYP enzymes are used to reconstitute metabolic reactions in vitro. This involves combining the specific CYP isoform with a lipid environment (to mimic the cell membrane), the substrate (gliclazide), and the necessary cofactors (NADPH).

By incubating gliclazide with individual recombinant CYP enzymes, researchers can directly measure the formation of this compound by each specific isoform. nih.gov This approach has been instrumental in confirming that CYP2C9 is a major enzyme responsible for the methylhydroxylation of gliclazide. nih.govnih.gov Studies have also indicated a role for CYP2C19 in this metabolic pathway. nih.govnih.gov

The use of recombinant enzymes allows for detailed kinetic analysis of each isoform's contribution to gliclazide metabolism, providing a clearer understanding of the inter-individual variability in drug response that may be linked to genetic polymorphisms in these enzymes. nih.govnih.gov

Cell-Based Models for Metabolic Investigations

Beyond subcellular fractions and isolated enzymes, cell-based models offer a more physiologically relevant system for studying drug metabolism. These models, which include primary human hepatocytes, immortalized cell lines, and three-dimensional (3D) cell cultures, provide a more complete cellular environment with intact cell structures and signaling pathways. nih.govcn-bio.com

While the provided outline focuses on microsomal and recombinant enzyme systems, it is important to acknowledge the growing role of these more complex models. For instance, primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of drug-metabolizing enzymes and transporters. mdpi.com

Immortalized cell lines, such as HepG2 cells, offer a more readily available and reproducible alternative, although their metabolic capacity can be lower than that of primary hepatocytes. mdpi.com The development of 3D cell culture models, such as spheroids, further enhances the physiological relevance by mimicking the tissue architecture of the liver, allowing for longer-term studies of drug metabolism and toxicity. nih.gov

These advanced cell-based models, in conjunction with microsomal and recombinant enzyme systems, provide a powerful and comprehensive toolkit for researchers investigating the intricate metabolic fate of drugs like gliclazide and the formation of its metabolites, such as this compound.

Utilization of Hepatocyte Cultures for Comprehensive Metabolite Analysis

Hepatocytes, the primary functional cells of the liver, are considered the gold standard for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes. researchgate.nettandfonline.com The use of cultured human hepatocytes allows researchers to observe the complete metabolic cascade of a parent drug, identifying sequential metabolites and their rates of formation. tandfonline.comaapharma.ca

In the context of this compound, studies with cultured human hepatocytes are instrumental. When Gliclazide is introduced to these cultures, it undergoes extensive metabolism. wikipedia.orgjapsonline.com The primary metabolic reaction is the hydroxylation of the tolyl-methyl group of Gliclazide, which results in the formation of this compound. nih.gov This is followed by a subsequent oxidation of the newly formed hydroxyl group to a carboxylic acid, yielding Carboxygliclazide. nih.gov These two metabolites are the major products observed, accounting for a significant portion of the metabolized parent drug. nih.gov

The process involves incubating the parent compound, Gliclazide, with either fresh or cryopreserved human hepatocytes. tandfonline.com Over time, samples are collected from the incubation medium and analyzed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). nih.govresearchgate.net This allows for the precise identification and quantification of the parent drug and its metabolites, including this compound. nih.govresearchgate.net Such comprehensive analysis provides a clear picture of the metabolic pathway and the relative importance of each metabolite. tandfonline.com

Table 1: Metabolites of Gliclazide Identified in Human Hepatocyte Cultures

| Parent Compound | Primary Metabolite | Secondary Metabolite | Metabolic Reaction |

|---|

This interactive table summarizes the metabolic progression from Gliclazide to its primary and secondary metabolites as observed in hepatocyte culture studies. nih.gov

Application of Genetically Engineered Cell Lines Expressing Relevant Drug-Metabolizing Enzymes

By incubating the drug of interest with a panel of these single-enzyme cell lines, researchers can pinpoint which enzyme is responsible for a particular metabolic conversion. For the formation of this compound from Gliclazide, this method has been crucial. Studies using recombinant human P450s have demonstrated that the hydroxylation reaction is primarily catalyzed by members of the CYP2C subfamily. nih.gov

Specifically, CYP2C9 has been identified as the principal enzyme involved in the tolyl-methyl hydroxylation of Gliclazide to form this compound. nih.govnih.gov Further investigation has shown that CYP2C19 also contributes to this metabolic pathway, although to a lesser extent than CYP2C9. nih.govresearchgate.net By determining the kinetic parameters (K_m and V_max) of the reaction for each recombinant enzyme, scientists can quantify the efficiency of each enzyme in producing the metabolite. nih.gov For instance, studies have shown that variant alleles of CYP2C9, such as CYP2C92 and CYP2C93, exhibit reduced metabolic activity towards Gliclazide compared to the wild-type enzyme (CYP2C9*1), leading to decreased formation of this compound. nih.gov

This precise identification of the involved enzymes is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes. nih.govstjude.org

Table 2: Role of Recombinant Human CYP Enzymes in this compound Formation

| Enzyme | Role in Metabolism | Finding |

|---|---|---|

| CYP2C9 | Primary Metabolizing Enzyme | Shows the highest activity in the tolyl-methyl hydroxylation of Gliclazide. nih.govnih.gov |

| CYP2C19 | Secondary Metabolizing Enzyme | Contributes to the formation of this compound, but to a lesser extent than CYP2C9. nih.govresearchgate.net |

| Other CYPs | Minor or No Role | Other tested CYPs, such as CYP2D6, show minimal to no activity in this specific metabolic pathway. nih.gov |

This interactive table details the specific cytochrome P450 enzymes responsible for the formation of this compound, as determined through studies with genetically engineered cell lines. nih.govnih.govresearchgate.net

Table of Compound Names

| Compound Name |

|---|

| Carboxygliclazide |

| Gliclazide |

Future Research Directions and Translational Perspectives for Methylhydroxygliclazide

Investigation of Potential Subsequent Metabolic Transformations of Gliclazide (B1671584) Metabolites

Future research should focus on a more in-depth characterization of the downstream metabolic fate of the primary Gliclazide metabolites, hydroxymethylgliclazide and carboxygliclazide. While these are considered the main end-products, the potential for further biotransformation, such as conjugation reactions, warrants deeper investigation. drugbank.comjapsonline.com Studies have noted the presence of glucuronic acid conjugates, but a comprehensive profile of all potential phase II metabolites is not yet complete. nih.govdrugbank.com Advanced analytical techniques could be employed to identify and quantify these minor metabolites in various biological matrices.

Exploration of Non-Enzymatic or Alternative Pathways in Gliclazide Metabolite Formation

The formation of Gliclazide metabolites is predominantly attributed to enzymatic processes, primarily involving cytochrome P450 enzymes like CYP2C9 and CYP2C19. wikipedia.orgtandfonline.comfarmaciajournal.com However, the potential for non-enzymatic transformations or the involvement of alternative enzymatic pathways, particularly within the gut microbiome, is an emerging area of interest. frontiersin.orgnih.govfrontiersin.org Recent computational studies have suggested that gut microbiota may be capable of metabolizing Gliclazide through hydroxylation and hydrolytic reactions, potentially leading to the formation of additional metabolites. frontiersin.orgnih.gov Experimental validation of these in silico predictions is a crucial next step.

Development of Integrated Systems Biology Approaches to Model Gliclazide Metabolism

A systems biology approach, integrating pharmacokinetic, pharmacogenomic, and metabolomic data, could provide a more holistic understanding of Gliclazide metabolism. skemman.is Such models could help predict inter-individual variability in metabolite formation due to genetic polymorphisms in metabolizing enzymes like CYP2C19. tandfonline.com Furthermore, these models could simulate the impact of co-administered drugs on Gliclazide's metabolic profile, offering a powerful tool for personalized medicine.

Innovation in High-Throughput Screening for Modulators of Gliclazide Metabolite Formation

Developing high-throughput screening (HTS) assays to identify compounds that modulate the activity of enzymes responsible for Gliclazide metabolism would be highly valuable. These assays could be used to screen for potential drug-drug interactions that could alter the clearance of Gliclazide and the formation of its metabolites. This is particularly relevant for drugs that are also substrates or inhibitors of CYP2C9 and CYP2C19.

Advanced Spectroscopic Characterization (e.g., NMR) of Isolated Gliclazide Metabolites for Definitive Structural Assignment

While the structures of the major metabolites are generally accepted, detailed spectroscopic data, especially from Nuclear Magnetic Resonance (NMR), for all isolated metabolites would provide definitive structural confirmation. This is particularly important for resolving any ambiguities in the stereochemistry of the hydroxylated metabolites of the azabicyclo-octyl ring. nih.govtandfonline.com Such data would provide a solid foundation for all further research on the biological activities and disposition of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methylhydroxygliclazide, and how can purity be validated experimentally?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing reactions with high yield and minimal byproducts. Use techniques like high-performance liquid chromatography (HPLC) for purity assessment, ensuring calibration with certified reference standards. For novel intermediates, employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation. Detailed protocols should align with IUPAC guidelines for compound characterization, including melting point determination and spectral data reporting .

- Key Considerations : Validate reproducibility by repeating syntheses across independent batches. Document solvent choices, catalyst efficiency, and reaction conditions (temperature, time) to enable replication .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for high sensitivity and specificity in complex matrices. Validate the method using parameters per International Council for Harmonisation (ICH) guidelines:

- Linearity : Test across 3–5 concentration ranges.

- Accuracy/Precision : Use spiked recovery experiments with triplicate measurements.

- Limit of Detection (LOD) : Establish via signal-to-noise ratios ≥3:1 .

Q. How should initial pharmacological assays be designed to evaluate this compound’s bioactivity?

- Methodological Answer : Prioritize in vitro models (e.g., enzyme inhibition assays, cell viability tests) to establish dose-response relationships. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). For IC50 calculations, use nonlinear regression models (e.g., four-parameter logistic curve) and report confidence intervals .

- Statistical Rigor : Apply ANOVA for inter-group comparisons and Tukey’s post hoc test for multiple comparisons. Predefine significance thresholds (e.g., p < 0.05) and adjust for false discovery rates in high-throughput screens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify bias or heterogeneity across studies . For meta-analysis, use random-effects models to account for variability in experimental designs (e.g., differing cell lines, dosing regimens). Assess publication bias via funnel plots or Egger’s regression .

- Case Example : If conflicting results arise from assay variability (e.g., ATP-based vs. resazurin-based viability assays), perform head-to-head comparisons under standardized conditions and report inter-assay coefficients of variation .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target libraries (e.g., Protein Data Bank entries). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference with transcriptomic datasets (e.g., LINCS L1000) to identify downstream pathway perturbations .

- Data Integration : Apply cheminformatics tools (e.g., KNIME, RDKit) to correlate structural features with bioactivity, ensuring open-source workflows for reproducibility .

Q. How should in vivo pharmacokinetic studies be structured to ensure translational relevance?

- Methodological Answer : Use a crossover design in animal models to minimize inter-subject variability. Collect serial blood samples for LC-MS/MS analysis, calculating pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) via non-compartmental modeling. Include tissue distribution studies to assess organ-specific accumulation .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal research, detailing anesthesia protocols, sample sizes justified by power analysis, and humane endpoints .

Data Presentation & Reproducibility

Q. What are the best practices for presenting conflicting spectral data in this compound studies?

- Methodological Answer : Provide raw spectral files (e.g., .jdx for NMR) in supplementary materials. Annotate peaks with proposed assignments and compare against reference databases (e.g., SciFinder). For unresolved discrepancies, discuss potential causes (e.g., solvent effects, tautomerism) and propose validation experiments (e.g., variable-temperature NMR) .

Q. How can researchers ensure computational models for this compound are reproducible?

- Methodological Answer : Share code via platforms like GitHub, with version control and dependency documentation (e.g., Conda environments). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or ChEMBL. Include validation metrics (e.g., ROC curves, Matthews correlation coefficient) for machine learning models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.